ethyl (2Z)-2-benzoyl-3-[5-(4-nitrophenyl)-2-furyl]-2-propenoate
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Overview
Description
Ethyl (2Z)-2-benzoyl-3-[5-(4-nitrophenyl)-2-furyl]-2-propenoate is an organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a benzoyl group, a nitrophenyl group, and a furan ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-benzoyl-3-[5-(4-nitrophenyl)-2-furyl]-2-propenoate typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-benzoyl-3-[5-(4-nitrophenyl)-2-furyl]-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
Ethyl (2Z)-2-benzoyl-3-[5-(4-nitrophenyl)-2-furyl]-2-propenoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-benzoyl-3-[5-(4-nitrophenyl)-2-furyl]-2-propenoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoyl and furan groups may interact with various enzymes and receptors. These interactions can lead to changes in cellular pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2Z)-5-(4-acetoxy-3-methoxyphenyl)-7-methyl-2-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl (2Z)-2-benzoyl-3-[5-(4-nitrophenyl)-2-furyl]-2-propenoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenyl and a furan ring in the same molecule allows for diverse interactions and applications that are not commonly found in other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H17NO6 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl (Z)-2-benzoyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C22H17NO6/c1-2-28-22(25)19(21(24)16-6-4-3-5-7-16)14-18-12-13-20(29-18)15-8-10-17(11-9-15)23(26)27/h3-14H,2H2,1H3/b19-14- |
InChI Key |
UTDGDFNCJPYGAY-RGEXLXHISA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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